2-Fluoro-5-(fluoromethyl)pyridine CAS number
2-Fluoro-5-(fluoromethyl)pyridine CAS number
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
A Note to the Reader: This technical guide focuses on 2-Fluoro-5-(trifluoromethyl)pyridine (CAS Number: 69045-82-5) . Extensive searches for "2-Fluoro-5-(fluoromethyl)pyridine" did not yield a specific CAS number or detailed technical data, suggesting it is a less common or novel compound. The trifluoromethyl analogue, however, is a well-documented and industrially significant compound. This guide provides a comprehensive overview of its synthesis, properties, and applications for researchers, scientists, and drug development professionals.
Introduction
2-Fluoro-5-(trifluoromethyl)pyridine is a key fluorinated building block in the development of modern agrochemicals and pharmaceuticals.[1][2] The strategic incorporation of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring imparts unique physicochemical properties to the molecule. These properties include increased lipophilicity and metabolic stability, which are highly desirable in the design of bioactive compounds.[3] This guide will delve into the technical aspects of 2-Fluoro-5-(trifluoromethyl)pyridine, providing a valuable resource for its application in research and development.
Physicochemical Properties
The properties of 2-Fluoro-5-(trifluoromethyl)pyridine make it a versatile reagent in organic synthesis. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 69045-82-5 | [4][5] |
| Molecular Formula | C6H3F4N | [5] |
| Molecular Weight | 165.09 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 118-122 °C | [3] |
| Density | 1.368 g/mL at 25 °C | |
| Refractive Index | n20/D 1.401 | |
| Flash Point | 32.2 °C (90.0 °F) - closed cup | |
| SMILES | Fc1ccc(cn1)C(F)(F)F | |
| InChIKey | UUODQIKUTGWMPT-UHFFFAOYSA-N |
Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine
The synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine is a critical process for its industrial application. A common and efficient method involves a halogen exchange reaction, specifically the fluorination of 2-chloro-5-(trifluoromethyl)pyridine.
Synthetic Workflow
Caption: Synthetic workflow for 2-Fluoro-5-(trifluoromethyl)pyridine.
Step-by-Step Experimental Protocol
The following protocol is a representative example of the synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine.[3]
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Preparation of the Reaction Mixture: In a suitable reaction vessel, add potassium fluoride (KF) and a polar aprotic solvent such as N,N-dimethylacetamide.
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Azeotropic Drying: Heat the mixture to azeotropically remove any residual water, which is crucial for the efficiency of the fluorination reaction.
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Addition of Reactants: To the dried mixture, add 2-chloro-5-(trifluoromethyl)pyridine and a phase-transfer catalyst, for example, benzyl triethyl ammonium chloride.
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Reaction: Heat the reaction mixture to around 135 °C and maintain with stirring. The progress of the reaction can be monitored by gas chromatography (GC).
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Work-up and Purification: Once the reaction is complete, the product can be isolated by distillation under reduced pressure.
This method provides a high yield and purity of the desired product.[3]
Applications in Drug Development and Agrochemicals
The unique properties of 2-Fluoro-5-(trifluoromethyl)pyridine make it a valuable building block in the synthesis of a wide range of biologically active molecules.
Role as a Key Intermediate
The trifluoromethylpyridine moiety is a common feature in many modern pharmaceuticals and agrochemicals.[1][2] 2-Fluoro-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of these complex molecules. The fluorine atom at the 2-position can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Examples of Bioactive Molecules
Several important agrochemicals, including fungicides and insecticides, are synthesized using 2-Fluoro-5-(trifluoromethyl)pyridine or its derivatives.[1] The presence of the trifluoromethyl group often enhances the efficacy and metabolic stability of these compounds.
Safety and Handling
Proper handling of 2-Fluoro-5-(trifluoromethyl)pyridine is essential in a laboratory or industrial setting. It is a flammable liquid and may cause skin sensitization.[6]
Hazard Identification and Precautions
| Hazard | GHS Classification | Precautionary Measures |
| Flammability | Flammable Liquid, Category 3 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6] |
| Health Hazards | May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves.[6] |
| Environmental Hazards | Harmful to aquatic life with long lasting effects. | Avoid release to the environment.[6] |
Personal Protective Equipment (PPE)
When handling 2-Fluoro-5-(trifluoromethyl)pyridine, appropriate personal protective equipment should be worn, including:
-
Safety glasses or face shield
-
Chemical-resistant gloves
-
Protective clothing to prevent skin contact
-
Use in a well-ventilated area or with a respirator if inhalation risk is high
Always consult the material safety data sheet (MSDS) for complete safety information before handling this chemical.
Conclusion
2-Fluoro-5-(trifluoromethyl)pyridine is a cornerstone building block in the synthesis of advanced agrochemicals and pharmaceuticals. Its unique combination of a fluorine atom and a trifluoromethyl group on a pyridine scaffold provides a powerful tool for medicinal and agricultural chemists to modulate the properties of bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and development.
References
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CP Lab Safety. 2-Fluoro-5-(trifluoromethyl)pyridine, 5g, Each. [Link]
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PrepChem.com. Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine. [Link]
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NextSDS. 2-fluoro-5-methyl-4-(trifluoromethyl)pyridine — Chemical Substance Information. [Link]
- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- Google Patents. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
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Matrix Fine Chemicals. 2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | CAS 69045-82-5. [Link]
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Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
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Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
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MDPI. N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
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- 3. 2-Fluoro-5-trifluoromethylpyridine | 69045-82-5 [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | CAS 69045-82-5 [matrix-fine-chemicals.com]
- 6. 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
